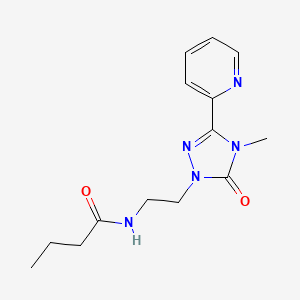

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide

Description

Properties

IUPAC Name |

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-3-6-12(20)16-9-10-19-14(21)18(2)13(17-19)11-7-4-5-8-15-11/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDUOCPBGULMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects based on various studies.

Chemical Structure

The compound can be characterized by its unique structure that incorporates a triazole moiety, which is known for its diverse biological activities. The molecular formula is .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a review summarized that compounds with a triazole nucleus exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Specifically, derivatives similar to this compound have demonstrated moderate to high antimicrobial efficacy .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Bacillus subtilis | Significant |

| Pseudomonas aeruginosa | Variable |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds containing the triazole ring have shown promising results in inhibiting cancer cell proliferation in various cancer lines. A case study indicated that certain triazole derivatives were equipotent against A431 and Jurkat cell lines with IC50 values lower than traditional chemotherapeutics like doxorubicin .

The mechanism through which this compound exerts its effects may involve interaction with specific proteins or enzymes related to the targeted diseases. Molecular dynamics simulations have suggested that such compounds interact primarily through hydrophobic contacts with target proteins .

Research Findings

Recent research has focused on the synthesis and evaluation of various triazole derivatives. A notable study synthesized a series of new 1,2,4-triazole compounds and evaluated their biological activities against multiple pathogens and cancer cells. The results indicated that modifications on the triazole ring significantly influenced their biological activity .

Case Studies

- Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against common pathogens. The study found that structural modifications led to enhanced activity against Gram-positive bacteria .

- Anticancer Properties : In vitro studies demonstrated that specific triazole compounds induced apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

Scientific Research Applications

Antimicrobial Properties : Initial studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. For instance, derivatives of triazoles have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The specific compound under review has not been extensively tested yet, but its structural similarities imply potential efficacy against various microbes.

Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The proposed mechanism often involves the inhibition of key enzymes associated with tumor growth. Preliminary docking studies have suggested that this compound may effectively bind to targets involved in cancer metabolism.

Antimicrobial Evaluation

A study conducted on related triazole compounds demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent antimicrobial effects. The structural characteristics of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide suggest it may exhibit similar properties.

Anticancer Screening

In vitro studies on triazole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. For example, compounds with structural similarities were evaluated for their cytotoxic effects on human cancer cells, leading to a better understanding of their mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared to derivatives with modifications in the acyl/amide substituent or triazole core (Table 1).

Table 1: Structural and Molecular Comparison

Substituent-Driven Property Differences

Acyl Group Variations

- Furan-2-carboxamide : The furan ring introduces π-conjugation and rigidity, which may favor stacking interactions with aromatic residues in biological targets. Its lower molecular weight (313.31 vs. 313.34) reflects reduced alkyl content.

Triazole Core Modifications

Functional Implications

The furan analog’s carboxamide may offer additional binding via the carbonyl oxygen.

Solubility and Bioavailability :

- The butyramide’s aliphatic chain likely reduces aqueous solubility compared to the furan carboxamide’s polar heterocycle.

Thermal Stability :

- Melting points for these compounds are unreported, but crystalline analogs refined via SHELXL suggest stable packing modes for the triazolone core.

Q & A

Basic: What are the recommended multi-step synthetic routes for this compound, and how can purity be validated post-synthesis?

Methodological Answer:

Synthesis typically involves sequential reactions starting with pyridinyl-triazole precursors. Key steps include:

Cyclocondensation : React 2-aminopyridine derivatives with carbonyl reagents to form the triazolone core .

Alkylation : Introduce the ethylbutyramide side chain via nucleophilic substitution or coupling reactions .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

Validation :

- NMR Spectroscopy : Analyze - and -NMR for characteristic shifts (e.g., triazolone C=O at ~170 ppm, pyridinyl protons at 7.5–8.5 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]) and assess purity (>95% by UV integration) .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

Discrepancies in anisotropic displacement parameters or bond lengths can be addressed using:

- SHELXL Features :

- Validation Tools :

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

Prioritize:

- -NMR : Identify pyridinyl protons (δ 8.0–8.5 ppm) and triazolone NH (δ 10–12 ppm, if present) .

- IR Spectroscopy : Confirm carbonyl stretches (triazolone C=O at ~1700 cm, amide C=O at ~1650 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify exact mass (e.g., calculated for CHNO: 298.1429) .

Advanced: What strategies are effective for analyzing reaction mechanisms of unexpected by-products?

Methodological Answer:

- Tandem MS/MS : Fragment ions can reveal structural deviations (e.g., incomplete alkylation leading to unsubstituted triazole) .

- Isotopic Labeling : Track -labeled intermediates to identify off-pathway reactions .

- DFT Calculations : Model transition states to predict competing pathways (e.g., alternative cyclization sites) .

Basic: What are key considerations for designing a crystallization protocol?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., DCM/methanol) to balance solubility and nucleation rates .

- Temperature Gradients : Slow cooling (0.5°C/hr) from saturated solutions to grow single crystals .

- Seeding : Introduce microcrystals to avoid polymorphic contamination .

Advanced: How can computational modeling predict bioactive conformations?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against protein targets (e.g., kinases) based on pyridinyl-triazole pharmacophores .

- MD Simulations : Run 100-ns trajectories in explicit solvent (GROMACS) to assess stability of binding poses .

- QSAR Analysis : Corlate substituent electronegativity (e.g., pyridinyl vs. phenyl groups) with activity trends .

Basic: How is pharmacological activity assessed in preliminary studies?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Measure IC against target enzymes (e.g., kinases) using fluorescence polarization .

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate cytotoxicity .

Advanced: How can hygroscopicity impact stability studies, and how is it mitigated?

Methodological Answer:

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at varying RH levels to identify critical thresholds .

- Formulation : Co-crystallize with hydrophobic coformers (e.g., stearic acid) to reduce water affinity .

Basic: What chromatographic methods optimize yield in multi-step synthesis?

Methodological Answer:

- HPLC-Purification : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to separate polar intermediates .

- Flash Chromatography : Optimize solvent ratios (e.g., 3:7 ethyl acetate/hexane) for baseline separation of triazole derivatives .

Advanced: How does heterocyclic ring planarity influence electronic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.